Acetophenone-13C

Metabolic Tracer Studies GC-MS Quantification Pharmacokinetics

This methyl-13C labeled Acetophenone-13C provides an M+1 mass shift for precise SIL-IS quantification in LC/GC-MS, eliminating deuterium exchange issues in acidic/basic matrices. Distinct from carbonyl-13C analogs, its label enables unique fragmentation and J(C,C) NMR coupling for conformational analysis. For MS and metabolic tracer applications requiring stable, position-specific carbon-13 enrichment.

Molecular Formula C8H8O
Molecular Weight 121.14 g/mol
CAS No. 71777-36-1
Cat. No. B042453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone-13C
CAS71777-36-1
Synonyms1-Phenylethanone-13C;  1-Feniletanone-13C;  1-(Phenyl)-1-ethanone-13C;  1-(Phenyl)ethanone-13C;  Acetophenon-13C;  Acetylbenzene-13C;  Hypnon-13C;  Hypnone-13C;  Methyl (Phenyl) Ketone-13C;  NSC 7635-13C;  NSC 98542-13C;  (Phenyl) Methyl Ketone-13C; 
Molecular FormulaC8H8O
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1
InChIKeyKWOLFJPFCHCOCG-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone-13C (CAS 71777-36-1): Stable Isotope-Labeled Internal Standard for Quantitative MS and Metabolic Tracer Studies


Acetophenone-13C (CAS 71777-36-1, methyl-13C labeled) is a stable isotopically labeled analog of acetophenone in which the methyl carbon is enriched with carbon-13 . This compound belongs to the class of 13C-labeled aromatic ketones used as internal standards and metabolic tracers. With a molecular formula of C₆H₅CO¹³CH₃, molecular weight of 121.14 g/mol, and typical isotopic enrichment of 99 atom % 13C , Acetophenone-13C serves as a well-characterized reference standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) applications, enabling precise quantification of unlabeled acetophenone in complex biological and environmental matrices .

Why Unlabeled Acetophenone or Alternative Isotopologs Cannot Substitute for Acetophenone-13C in Quantitative Analytical Workflows


Generic substitution of Acetophenone-13C with unlabeled acetophenone or alternative isotopologs fails in quantitative analytical workflows for three fundamental reasons. First, unlabeled acetophenone cannot serve as an internal standard because it co-elutes with the analyte and produces identical mass-to-charge (m/z) signals, rendering it indistinguishable from the target analyte in MS detection . Second, alternative isotopologs with different labeling positions (e.g., carbonyl-¹³C vs. methyl-¹³C) or different isotopic labels (e.g., deuterium vs. ¹³C) exhibit differential stability, exchange behavior, and mass spectrometric fragmentation patterns that compromise quantitative accuracy [1]. Third, the specific methyl-¹³C labeling position in Acetophenone-13C provides a distinct spectroscopic signature that enables unique applications in mechanistic and conformational studies not achievable with other labeling patterns [2]. The quantitative evidence below substantiates why Acetophenone-13C is functionally non-interchangeable.

Acetophenone-13C: Quantitative Comparative Evidence for Scientific Selection


Isotope Effect in Metabolic Tracer Studies: ¹³C-Labeled vs. Deuterium-Labeled Paeonol Metabolites

In a GC-MS metabolic study of paeonol (2-hydroxy-4-methoxyacetophenone) in humans, researchers administered an equimolar mixture of unlabeled paeonol and paeonol labeled with both deuterium (methoxy-d₃) and ¹³C (acetyl-¹³C₂). By comparing ion intensities of fragment ions from the labeled versus unlabeled metabolites, a measurable isotope effect was observed during metabolism [1]. The study demonstrated that ¹³C-labeled internal standards enabled accurate quantification of urinary metabolites, with total metabolite excretion reaching 78.8% of the administered dose within 24 hours, of which the primary metabolite (2-hydroxy-4-methoxyacetophenone) accounted for 50.2% of the total excreted metabolites [2].

Metabolic Tracer Studies GC-MS Quantification Pharmacokinetics

Conformational Analysis via J(C,C) Coupling: Methyl-¹³C Labeling Enables Unambiguous Steric Hindrance Quantification

In a study of 14 methyl-substituted acetophenones, researchers employed acetophenone derivatives labeled with ¹³C specifically in the acetyl methyl group to measure J(C,C) coupling constants. These measurements unambiguously confirmed the conformation of 2-methylacetophenone and revealed that J(C,C) values were zero for 2,6-dimethylacetophenone, confirming its strongly sterically hindered, markedly non-planar conformation [1]. Critically, the study found that previously reported J(C,C) values for unsubstituted acetophenone were erroneous, and the correct values were only obtainable using the ¹³C-labeled compound [2].

NMR Spectroscopy Conformational Analysis Structural Elucidation

Matrix Effect Compensation in LC-MS/MS: ¹³C-Labeled Internal Standard vs. Structural Analog

Stable isotope-labeled (SIL) internal standards using ¹³C provide superior matrix effect compensation compared to structurally related (non-isotopic) internal standards. SIL analogs, including ¹³C-labeled compounds, have been widely demonstrated to reduce variability from biological matrix components and yield reproducible, accurate recoveries in LC-MS/MS assays . ¹³C and ¹⁵N labels offer a critical advantage over deuterium: they are not susceptible to hydrogen-deuterium exchange at alpha-carbon positions adjacent to carbonyl groups, ensuring label stability throughout sample preparation and analysis . For quantitative applications requiring detection of molecular fragments, the ¹³C label must be positioned on the fragment of interest—a requirement met by methyl-¹³C labeling in Acetophenone-13C when monitoring acetyl fragment ions .

LC-MS/MS Quantification Bioanalytical Method Validation Internal Standard Selection

Methyl-¹³C vs. Carbonyl-¹³C Labeling: Differential Applicability in Synthetic Intermediate Tracing

The labeling position fundamentally determines the utility of ¹³C-acetophenone in synthetic applications. Methyl-¹³C labeled acetophenone (CAS 71777-36-1) serves as a precursor for synthesizing ¹³C-labeled pharmaceutical intermediates where the label must reside on the methyl-derived carbon . In contrast, carbonyl-¹³C labeled acetophenone (CAS 10383-88-7) is required when tracking the carbonyl carbon through transformations such as reduction to 1-phenylethanol or condensation reactions . The anti-epileptic agent remacemide hydrochloride was synthesized from [carbonyl-¹⁴C]acetophenone for ¹⁴C labeling and from [¹³C₆]benzene and [1,2-¹³C]acetyl chloride for ¹³C labeling—demonstrating that specific labeling positions are non-interchangeable for different synthetic routes and detection requirements [1].

Synthetic Chemistry Reaction Mechanism Tracing Radioligand Synthesis

Isotopic Enrichment and Purity: Vendor Comparison for QC-Compliant Procurement

For regulatory-compliant analytical workflows, isotopic enrichment and chemical purity are critical procurement specifications. Acetophenone-13C (CAS 71777-36-1) is commercially available with 99 atom % ¹³C enrichment from major isotope suppliers . Multiple vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC quality control data . In comparison, the fully ¹³C₆-ring labeled variant ([¹³C₆]-Acetophenone, CAS 125770-94-7) offers a larger mass shift (M+6 vs. M+1 for the methyl-¹³C compound), which may be advantageous for certain MS applications but comes with higher cost due to more extensive isotopic labeling [1].

Quality Control Analytical Method Validation Procurement Specifications

Optimal Application Scenarios for Acetophenone-13C Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis Requiring Stable Internal Standard

Acetophenone-13C is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of unlabeled acetophenone in biological matrices including plasma, urine, and tissue homogenates. The M+1 mass shift provides sufficient spectral separation from the analyte, while the ¹³C label at the methyl position eliminates the risk of hydrogen-deuterium exchange that can compromise deuterated internal standards under acidic or basic sample preparation conditions . SIL analogs using ¹³C have been widely shown to reduce matrix effects and provide reproducible, accurate recoveries compared to structurally related internal standards [1].

Metabolic Fate and Pharmacokinetic Tracer Studies

This compound is suitable for metabolic tracer studies where the methyl carbon of acetophenone must be tracked through biotransformation pathways. The ¹³C label provides a distinct spectroscopic signature enabling precise quantification of metabolites via GC-MS analysis . The label remains stable through metabolic processes without the isotope exchange issues associated with deuterium labels positioned at alpha-carbonyl positions [1].

NMR Conformational Analysis via J(C,C) Coupling Measurements

Acetophenone-13C is uniquely suited for NMR studies requiring J(C,C) coupling constant measurements to determine molecular conformation. The methyl-¹³C labeling enables unambiguous measurement of coupling constants that differentiate planar from non-planar conformations in acetophenone derivatives . This application is not achievable with unlabeled compounds and may require specific labeling positions for different structural questions [1].

Synthesis of ¹³C-Labeled Pharmaceutical Intermediates and Reference Standards

Acetophenone-13C serves as a building block for synthesizing ¹³C-labeled drug candidates and their metabolites when the label must be retained in the methyl-derived carbon position. This is particularly relevant for preparing labeled internal standards of acetophenone-derived pharmaceuticals for bioanalytical method validation . The methyl-¹³C labeling position is distinct from carbonyl-¹³C labeling and should be selected based on the specific synthetic route and detection requirements [1].

Technical Documentation Hub

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